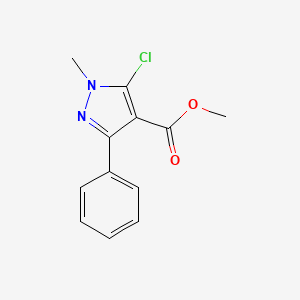

methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate

描述

属性

IUPAC Name |

methyl 5-chloro-1-methyl-3-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-15-11(13)9(12(16)17-2)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSVJGAWCBFHDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack reaction conditions . This reaction typically involves the use of a formylating agent such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.

科学研究应用

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole derivatives often exhibit distinct properties based on substituent variations. Below is a detailed comparison of methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate with analogous compounds.

Structural Analogs and Substituent Effects

Key Observations :

- Position 4 Modifications: The methyl ester in the target compound offers stability against nucleophilic attack compared to aldehyde or imino groups, which are more reactive .

- Aryl Substituents : The phenyl group at position 3 enhances π-π stacking interactions, whereas fluorinated or sulfanyl-substituted analogs (e.g., ) exhibit altered electronic profiles and bioavailability.

- Chlorine vs. Other Halogens : Chlorine at position 5 provides moderate electronegativity and steric bulk, whereas fluorine (as in ) increases polarity but reduces steric hindrance.

Crystallographic and Intermolecular Interactions

- The target compound’s crystal packing is likely influenced by weak C–H···π interactions, similar to 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which lacks classical hydrogen bonds but stabilizes via non-covalent interactions .

Data Table: Comparative Analysis of Pyrazole Derivatives

生物活性

Methyl 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 191419-14-4) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of 236.67 g/mol. It is characterized by a melting point range of 176–177 °C and is typically found in solid form .

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study demonstrated that related pyrazole compounds showed significant activity against various bacterial strains, suggesting potential applications in treating infections .

2. Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. Specific derivatives have displayed IC50 values comparable to established anti-inflammatory drugs like diclofenac .

3. Antiparasitic Activity

The compound's structural analogs have been tested for antiparasitic activity, particularly against protozoan parasites. The introduction of specific substituents in the pyrazole ring has been linked to enhanced potency, with some derivatives achieving EC50 values as low as 0.025 μM against target parasites .

The biological activities of this compound are largely attributed to its ability to modulate enzymatic pathways involved in inflammation and microbial resistance. The compound acts by:

- Inhibiting COX enzymes , leading to reduced prostaglandin synthesis and subsequent inflammation.

- Interfering with microbial cell wall synthesis , thereby exerting antimicrobial effects.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various pyrazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Action

A comparative study assessed the anti-inflammatory effects of this compound against standard anti-inflammatory drugs. The compound exhibited an IC50 value of 0.01 μM for COX-2 inhibition, indicating superior potency compared to traditional NSAIDs .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。